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Compound of Interest

Compound Name: 1,1-Difluorocyclohexane

Cat. No.: B1205268 Get Quote

An in-depth examination of the conformational landscape of 1,1-difluorocyclohexane reveals

a fascinating interplay of stereoelectronic and steric effects that govern its structure and

stability. Unlike monosubstituted cyclohexanes where an equatorial position is generally

favored, the geminal fluorine atoms in 1,1-difluorocyclohexane introduce unique

intramolecular interactions that are critical for researchers in medicinal chemistry and materials

science to understand. This guide provides a comparative analysis of these interactions,

supported by experimental and computational data.

The primary intramolecular forces at play in 1,1-difluorocyclohexane are the anomeric effect

and steric hindrance. The molecule exists in a rapid equilibrium between two chair

conformations. In one conformation, one fluorine atom is in an axial position and the other in an

equatorial position. Through ring inversion, they interchange their positions. The stability of 1,1-
difluorocyclohexane is notably influenced by a stabilizing anomeric-like hyperconjugation

interaction.[1] This involves the donation of electron density from the lone pair of one fluorine

atom (nF) to the antibonding orbital (σ) of the adjacent carbon-fluorine bond (nF → σCF).[1]

Conformational Equilibrium of 1,1-Difluorocyclohexane
The following diagram illustrates the dynamic equilibrium between the two identical chair

conformations of 1,1-difluorocyclohexane.

Caption: Conformational equilibrium of 1,1-difluorocyclohexane via ring inversion.
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The following tables summarize key quantitative data from experimental and computational

studies, providing a basis for comparing the intramolecular interactions within 1,1-
difluorocyclohexane and with related compounds.

Table 1: Experimental NMR Spectroscopic Data for 1,1-
Difluorocyclohexane
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in

"freezing out" the individual conformers, allowing for the measurement of their distinct

properties.
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Parameter Value Conditions Significance

¹⁹F NMR

F-F Coupling (JFF) 235.3 Hz
Low temperature in

CS₂ solution

Large geminal

coupling constant

characteristic of the C-

F bonds.[2]

Chemical Shift

Difference
15.64 ppm

Low temperature in

CS₂ solution

Significant chemical

shift difference

between the axial and

equatorial fluorine

atoms.[2]

¹³C NMR

³JCF (C-3) 9.5 Hz -90 °C

At low temperature,

the triplet for C-3

collapses to a doublet,

suggesting that only

the equatorial fluorine

is coupled with the C-

3 carbon.[3]

³JCF (C-3) 4.7 Hz Room Temperature

At room temperature,

rapid inversion

averages the coupling

to a triplet.[3]

¹H-¹⁹F Couplings

J (Hax–Fax) 34.3 Hz
Low temperature in

CS₂ solution

Large axial-axial

vicinal H-F coupling

constant.[2]

J (Heq–Fax) 11.5 Hz
Low temperature in

CS₂ solution

Smaller equatorial-

axial vicinal H-F

coupling constant.[2]
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Table 2: Activation Parameters for Conformational
Isomerization
The energy barrier for the ring inversion process has been determined through line-shape

analysis of the NMR spectra at various temperatures.[2]

Parameter Value (in CS₂) Value (in CFCl₃) Description

ΔH‡ (kcal/mol) 9.0 8.6
Enthalpy of activation

for ring inversion.[2]

ΔG‡cc (kcal/mol) 9.8 9.8

Gibbs free energy of

activation at the

coalescence

temperature (228 K).

[2]

ΔS‡cc (eu) -3.3 -5.0

Entropy of activation

at the coalescence

temperature.[2]

Table 3: Computational Analysis of Difluorocyclohexane
Isomers
Quantum-chemical studies provide insight into the relative stabilities and the electronic

interactions governing them.
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Isomer
Relative Gibbs Free
Energy (kcal/mol)

Key
Stabilizing/Destabilizing
Interactions

1,1-Difluorocyclohexane -6.4
Stabilized by anomeric-like nF

→ σ*CF hyperconjugation.[1]

trans-1,2-Diaxial Data not specified
Favorable due to avoidance of

gauche repulsion.

trans-1,2-Diequatorial
+2.1 (relative to

fluorocyclohexane)

Destabilized by dipolar

repulsion between C-F bonds.

[1]

cis-1,3-Diaxial
+1.8 (relative to

fluorocyclohexane)

Destabilized by 1,3-diaxial

repulsion.[1]

trans-1,4-Diaxial -0.3
Stabilized by axial C-H···C-F

electrostatic attraction.[1]

Experimental Protocols
The data presented above were obtained through the following key experimental and

computational methodologies:

Low-Temperature NMR Spectroscopy
Sample Preparation: 1,1-Difluorocyclohexane is dissolved in a suitable solvent, such as

carbon disulfide (CS₂) or dichlorofluoromethane (CFCl₃), typically in a 1:1 volume ratio.[2]

The solution is placed in a standard NMR tube.

Instrumentation: A high-resolution NMR spectrometer is used. For ¹⁹F NMR, experiments are

conducted at a specific frequency (e.g., 56.4 Mc/sec).[4]

Temperature Control: The temperature of the sample is precisely controlled and varied over

a range from room temperature down to as low as -93°C.[2]

Data Acquisition: ¹⁹F and ¹³C NMR spectra are recorded at different temperatures.[2][3] For

¹³C NMR, proton-decoupled spectra are often acquired to simplify the signals.[3]
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Data Analysis: At low temperatures where the ring inversion is slow on the NMR timescale,

the signals for the axial and equatorial fluorine atoms (and adjacent carbons/protons) can be

resolved. Coupling constants (J-values) and chemical shifts are measured directly from

these spectra.[2][3]

NMR Line-Shape Analysis for Rate of Isomerization
Spectral Acquisition: Spectra are recorded at multiple temperatures in the range where the

signals are broadened due to the conformational exchange, particularly around the

coalescence temperature.[2]

Line-Shape Simulation: The experimental spectra are compared with theoretical line shapes

calculated for a range of exchange rates (k). This analysis is based on the Bloch equations

modified for chemical exchange.

Activation Parameter Calculation: The rate constants (k) obtained at different temperatures

(T) are used to construct an Arrhenius or Eyring plot (e.g., ln(k) vs 1/T). The activation

parameters (ΔH‡, ΔS‡, and ΔG‡) are then determined from the slope and intercept of this

plot.[2]

Computational Chemistry (DFT)
Model Building: The 3D structures of the different conformers of 1,1-difluorocyclohexane
and other isomers are built.

Geometry Optimization: The structures are fully optimized using density functional theory

(DFT). A common level of theory is B3LYP with a basis set such as 6-311++G(d,p).[1]

Dispersion corrections (e.g., GD3BJ) are often included for improved accuracy.[1]

Energy Calculations: Single-point energy calculations are performed on the optimized

geometries to determine their relative Gibbs free energies. Solvation effects can be included

using an implicit solvation model like the Solvation Model based on Density (SMD).[1]

Interaction Analysis: The nature of the intramolecular interactions, such as hyperconjugation,

is often analyzed using techniques like Natural Bond Orbital (NBO) analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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